molecular formula C20H23FN4O2 B2610584 N1-(4-fluorobenzyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034230-96-9

N1-(4-fluorobenzyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2610584
CAS No.: 2034230-96-9
M. Wt: 370.428
InChI Key: RRFACUDSVDZVFX-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a fluorobenzyl group, a pyridinyl-piperidinyl moiety, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate through a nucleophilic substitution reaction.

    Pyridinyl-Piperidinyl Intermediate: The next step involves the synthesis of the pyridinyl-piperidinyl intermediate, which can be achieved through a series of condensation reactions.

    Oxalamide Linkage Formation: The final step involves the coupling of the two intermediates via an oxalamide linkage, typically using a coupling reagent such as carbodiimide under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
  • N1-(4-methylbenzyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets compared to its analogs with different substituents.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c21-17-3-1-15(2-4-17)13-23-19(26)20(27)24-14-16-7-11-25(12-8-16)18-5-9-22-10-6-18/h1-6,9-10,16H,7-8,11-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFACUDSVDZVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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